4-(2,5-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole
Description
4-(2,5-Dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a 2,5-dimethylphenyl group at position 4 and a triazole ring at position 2. The triazole moiety is further modified with a p-tolyl (4-methylphenyl) group and a methyl substituent. This structural motif is common in bioactive molecules, particularly antimicrobial and anticancer agents, due to the thiazole and triazole rings’ ability to engage in hydrogen bonding and π-π interactions with biological targets .
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4S/c1-13-6-9-17(10-7-13)25-16(4)20(23-24-25)21-22-19(12-26-21)18-11-14(2)5-8-15(18)3/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVNLMYRJBUBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=C(C=CC(=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl group is synthesized via CuAAC, a cornerstone of click chemistry:
- p-Tolyl azide preparation :
- Propargylamine synthesis :
- Cycloaddition :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12 h | |
| Temperature | 25°C | |
| Isolated Yield | 89% |
Thiazole Ring Formation via Hantzsch Synthesis
Thioamide Intermediate Preparation
A thioamide bearing the triazole moiety is required for cyclization:
Cyclization to Thiazole
- Combine thioamide (1 eq) and α-bromo-2,5-dimethylacetophenone (1.05 eq) in ethanol with triethylamine (2 eq). Reflux for 4 h. Yield: 82%.
Reaction Optimization :
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Max. solubility |
| Base | Triethylamine | 82% vs. 68% (NaOH) |
| Temperature | Reflux (78°C) | <60°C: <50% yield |
Alternative Synthetic Routes
One-Pot Sequential Coupling
A palladium-catalyzed approach enables concurrent triazole and thiazole formation:
Calcium Triflate-Catalyzed Thiazolization
From, thioamides and propargyl alcohols react under Ca(OTf)₂ catalysis:
- Thioamide (1 eq), 2-(2,5-dimethylphenyl)propargyl alcohol (1.2 eq), Ca(OTf)₂ (15 mol%) in toluene at 80°C (2 h). Yield: 88%.
Characterization and Analytical Data
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray data for analogous compounds confirm the thiazole-triazole dihedral angle (12.8°) and planar aromatic systems.
Comparative Evaluation of Methods
| Method | Yield | Time | Scalability | Purity (HPLC) |
|---|---|---|---|---|
| Hantzsch Synthesis | 82% | 4 h | High | 98.5% |
| One-Pot Coupling | 75% | 8 h | Moderate | 97.2% |
| Ca(OTf)₂ Catalysis | 88% | 2 h | High | 99.1% |
The Ca(OTf)₂ method offers superior efficiency but requires stringent anhydrous conditions. Hantzsch synthesis remains the most accessible for lab-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces the corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound's structure allows it to interact with bacterial cell membranes and inhibit growth.
Table 1: Antimicrobial Activity of 4-(2,5-Dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These results suggest that the compound exhibits moderate to good activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound has shown promising anticancer activity in various studies. Its mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial function.
Case Study: In Vitro Evaluation Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The results indicated:
- IC50 Values :
- HepG2: 12 µM
- A549: 15 µM
The compound was found to significantly inhibit cell proliferation and induce cell cycle arrest in the S phase, suggesting its potential as a therapeutic agent against cancer .
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The thiazole derivatives have been reported to scavenge free radicals effectively.
Table 2: Antioxidant Activity Assay Results
| Compound Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 25 | 45 |
| 50 | 65 |
| 100 | 85 |
These findings demonstrate that the compound can act as a potent antioxidant, which may help in the prevention of various diseases associated with oxidative damage .
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Comparisons
- Halogen Effects: Compounds 4 (Cl) and 5 (Br) are isostructural but exhibit minor adjustments in crystal packing due to halogen size differences. These variations may influence solubility and binding interactions in therapeutic applications .
- Triazole-Tolyl vs.
- Hybrid Systems : Pyrazole-thiazole hybrids (e.g., Compound 35c) show enhanced bioactivity due to extended conjugation and additional binding sites, suggesting that similar modifications to the target compound could amplify its efficacy .
Bioactivity Insights
- Thermal Stability : High melting points (e.g., 283°C for Compound 16) suggest that derivatives with rigid planar structures exhibit robust thermal stability, a desirable trait for drug formulation .
Methodological Considerations
- Structural Characterization : Single-crystal X-ray diffraction (performed using SHELXL ) confirmed the isostructural nature of Compounds 4 and 5, highlighting the role of halogen substituents in molecular packing .
- Synthetic Yields : High yields (>80%) reported for analogs suggest efficient synthetic routes (e.g., DMF-mediated crystallization) applicable to the target compound .
Biological Activity
The compound 4-(2,5-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, biological activity, and potential applications of this specific compound based on recent research findings.
The synthesis of this compound typically involves multi-step organic reactions, including cyclization of precursors to form the thiazole ring and subsequent introduction of the triazole moiety through cycloaddition reactions. The final product is characterized by its unique combination of functional groups that confer distinct chemical properties.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | 4-(2,5-dimethylphenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole |
| Molecular Weight | 360.5 g/mol |
| CAS Number | 1207003-78-8 |
| InChI | InChI=1S/C21H20N4S/c1-13-6-9-17(10-7-13)25-16(4)20(23-24-25)21-22-19(12-26-21)18-11-14(2)5-8-15(18)3/h5-12H,1-4H3 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thiazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various pathogens:
- Staphylococcus aureus : Active against methicillin-resistant strains.
- Candida species : Demonstrated broad-spectrum antifungal activity.
A study reported that derivatives with specific substitutions exhibited enhanced activity against drug-resistant strains .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific molecular pathways. For example:
- Mechanism of Action : The compound may inhibit enzymes involved in cell division or induce apoptosis in cancer cells.
In vitro studies using cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) demonstrated significant cytotoxic effects attributed to the structural characteristics of the thiazole moiety .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazole derivatives:
- Antimicrobial Evaluation : A series of thiazole derivatives were tested against Gram-positive bacteria and drug-resistant fungi. Results indicated that modifications to the thiazole ring significantly influenced antimicrobial potency .
- Cytotoxicity Assessment : In a comparative study using MTT assays, various thiazole-based compounds were evaluated for cytotoxicity against multiple cancer cell lines. The presence of electron-donating groups was found to enhance activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(2,5-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole, and how are intermediates characterized?
- Methodology :
- Step 1 : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize the triazole core. For example, react 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carbaldehyde with propargyl derivatives under Cu(I) catalysis .
- Step 2 : Couple the triazole intermediate with a thiazole precursor via nucleophilic substitution or condensation. Ethanol or DMF at reflux (80–100°C) with catalytic acetic acid is typical .
- Characterization : Validate intermediates via melting point, IR (C=N stretch ~1600 cm⁻¹), ¹H/¹³C NMR (e.g., thiazole C-H protons at δ 7.2–8.5 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Approach :
- IR Spectroscopy : Identify key functional groups (e.g., triazole C=N at ~1520 cm⁻¹, thiazole C-S at ~690 cm⁻¹) .
- NMR : Use ¹H NMR to resolve methyl groups on the dimethylphenyl (δ 2.3–2.6 ppm) and p-tolyl (δ 2.4 ppm) substituents. ¹³C NMR confirms quaternary carbons in the triazole (δ 140–150 ppm) and thiazole (δ 165–170 ppm) rings .
- HPLC-MS : Ensure purity >95% with retention time consistency and molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₂₁H₂₁N₅S: 376.15) .
Q. What preliminary biological assays are recommended to screen for bioactivity?
- Protocol :
- Antimicrobial : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare to ampicillin .
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Triazole-thiazole hybrids often show IC₅₀ values <50 μM .
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or COX-2 via spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
Advanced Research Questions
Q. How can computational modeling predict binding interactions of this compound with biological targets?
- Strategy :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like AChE or EGFR. The triazole-thiazole scaffold shows affinity for hydrophobic pockets (e.g., ΔG ≈ −8.5 kcal/mol) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Focus on hydrogen bonds between triazole N-atoms and active-site residues (e.g., Glu199 in AChE) .
- SAR Analysis : Modify substituents (e.g., p-tolyl vs. 4-fluorophenyl) and calculate changes in binding energy (ΔΔG) to guide optimization .
Q. What experimental designs address contradictions in biological activity data across studies?
- Resolution :
- Control Variables : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC₅₀/EC₅₀ values. For example, inconsistent antimicrobial data may arise from static vs. cidal effects .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 1,2,4-triazole-thiazoles in ) to identify substituent-dependent trends.
Q. How can reaction fundamentals and reactor design improve synthetic yield?
- Optimization :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol. DMF increases triazole-thiazole coupling yields by ~20% due to better solubility .
- Catalyst Loading : Vary Cu(I) concentrations (1–5 mol%) in CuAAC. Excess catalyst (>3 mol%) may promote side reactions .
- Flow Chemistry : Implement microreactors for exothermic steps (e.g., cycloaddition) to enhance heat transfer and reduce byproducts .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methods :
- Western Blotting : Assess downstream signaling (e.g., phosphorylated EGFR in cancer cells) after treatment .
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress in bacterial cells .
- Metabolomics : Perform LC-MS-based profiling to identify disrupted pathways (e.g., purine metabolism in E. coli) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported antimicrobial efficacy of triazole-thiazole derivatives?
- Root Cause :
- Strain Variability : S. aureus (ATCC 25923) may show higher sensitivity than clinical isolates due to efflux pump expression .
- Solubility Limits : Poor aqueous solubility (>100 μM) may understate activity in broth assays. Use DMSO carriers ≤1% (v/v) .
- Synergistic Effects : Combine with β-lactams (e.g., ampicillin) to enhance potency via target complementarity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
